N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the thiophene ring. The piperazine sulfonamide group is then attached through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution at the thiazole ring can introduce various functional groups .
Scientific Research Applications
N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide involves its interaction with various molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene are structurally related and have comparable chemical properties.
Piperazine Sulfonamides: Compounds like N-methylpiperazine-1-sulfonamide and N-ethylpiperazine-1-sulfonamide are similar in structure and function
Uniqueness
What sets N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2
Biological Activity
N,N-Dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in tabular form.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure incorporates a piperazine ring, a thiazole moiety, and a thiophene group, which are known to contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. Notably, derivatives containing similar thiazole and piperazine structures have shown significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound A | E. coli | 20 | |
Compound B | S. aureus | 15 | |
N,N-Dimethyl... | E. coli | 18 |
In one study, compounds with a thiazole structure exhibited strong inhibitory effects on gram-negative bacteria, particularly E. coli, suggesting that modifications to the thiazole moiety can enhance antibacterial potency .
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have been shown to affect several cancer-related biochemical pathways.
Research indicates that thiazole derivatives can inhibit key signaling pathways involved in cancer progression, such as the EGFR/PI3K/Akt/mTOR pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
Case Studies
- In vitro Studies : A study demonstrated that thiazole derivatives could induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cell lines. The compounds led to significant decreases in cell viability at concentrations as low as 10 µM.
- In vivo Studies : Animal models treated with similar thiazole-containing compounds showed reduced tumor growth rates compared to controls, indicating potential for therapeutic use in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups on the thiazole ring has been correlated with enhanced activity against both bacterial and cancer cells.
Table 2: Structure-Activity Relationship Insights
Properties
IUPAC Name |
N,N-dimethyl-4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S3/c1-15(2)22(18,19)17-6-4-16(5-7-17)13-14-12(10-21-13)11-3-8-20-9-11/h3,8-10H,4-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIXWNBBHDLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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